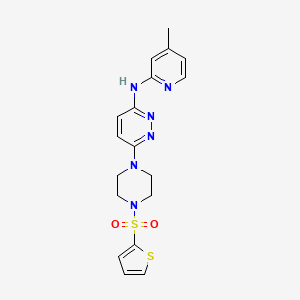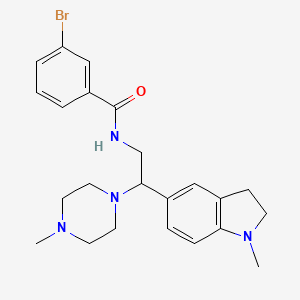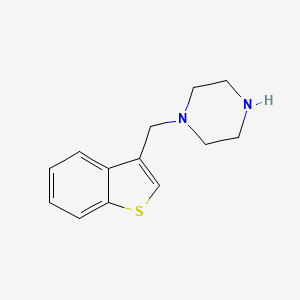
5-(Pyrrolidin-1-ylmethyl)-1H-Indol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-1-ylmethyl)-1H-indole is a heterocyclic compound that features an indole core substituted with a pyrrolidin-1-ylmethyl group at the 5-position. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. The incorporation of the pyrrolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-(Pyrrolidin-1-ylmethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-1-ylmethyl)-1H-indole typically involves the following steps:
Starting Materials: Indole and pyrrolidine.
Reaction: The indole is reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(pyrrolidin-1-ylmethyl)-1H-indole can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrrolidin-1-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wirkmechanismus
The mechanism of action of 5-(pyrrolidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole core can interact with various protein targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyrrolidin-1-ylmethyl)-1H-pyrrole: Similar structure but with a pyrrole core instead of indole.
5-(Pyrrolidin-1-ylmethyl)-1H-benzimidazole: Contains a benzimidazole core, offering different biological activities.
5-(Pyrrolidin-1-ylmethyl)-1H-pyrazole: Features a pyrazole core, used in different pharmacological applications.
Uniqueness
5-(Pyrrolidin-1-ylmethyl)-1H-indole is unique due to its indole core, which is known for its versatile biological activities and ability to interact with a wide range of molecular targets. The addition of the pyrrolidine ring further enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-8-15(7-1)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFQGQILUYTVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)


![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)



![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)
